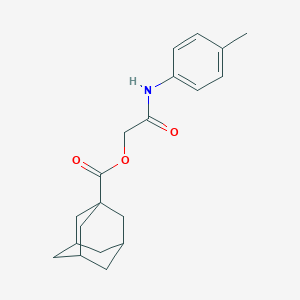
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AKE and is a member of the adamantane family of compounds.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. AKE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, AKE has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AKE can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of certain genes involved in cell proliferation and survival. In vivo studies have shown that AKE can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate in lab experiments is its potent activity against cancer cells and inflammation. This makes it a valuable tool for studying the mechanisms of these diseases and developing new treatments. However, one limitation of AKE is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate. One area of interest is the development of new drugs based on AKE for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of AKE and its potential applications in other areas, such as catalysis and materials science. Finally, the synthesis of new derivatives of AKE with improved properties, such as solubility and selectivity, could lead to the development of even more potent and effective compounds.
Métodos De Síntesis
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate can be synthesized through a multi-step process involving the reaction of 1-adamantanecarboxylic acid with 4-toluidine, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then subjected to oxidation using potassium permanganate to yield the final product.
Aplicaciones Científicas De Investigación
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate has found applications in various areas of scientific research, including drug discovery, materials science, and catalysis. This compound has been shown to exhibit potent anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Additionally, AKE has been used as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks. Furthermore, AKE has been employed as a catalyst in various chemical reactions due to its unique structural and electronic properties.
Propiedades
Nombre del producto |
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
[2-(4-methylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C20H25NO3/c1-13-2-4-17(5-3-13)21-18(22)12-24-19(23)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,22) |
Clave InChI |
IFRHFJXOSLRNMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)


![N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305610.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305611.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305613.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305614.png)